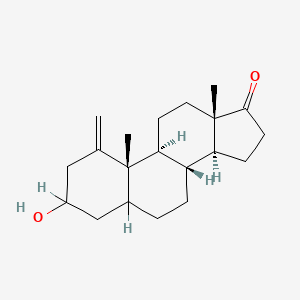

3-Hydroxy-1-methylideneandrostan-17-one

Description

3-Hydroxy-1-methylideneandrostan-17-one is a synthetic steroid derivative based on the androstane backbone (C₁₉H₃₀O₂). Its structure features:

- A hydroxyl group (-OH) at position 2.

- A methylidene group (=CH₂) at position 1.

- A ketone group (=O) at position 17.

This compound is structurally related to endogenous androgens but differs in substituent positioning, which may influence its pharmacological profile, including metabolic stability, receptor binding affinity, and anabolic-to-androgenic activity ratios.

Properties

Molecular Formula |

C20H30O2 |

|---|---|

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1-methylidene-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-2H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h13-17,21H,1,4-11H2,2-3H3/t13?,14?,15-,16-,17-,19-,20-/m0/s1 |

InChI Key |

YSEVFKWFUGTGAQ-UHTBABGTSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4[C@@]3(C(=C)CC(C4)O)C |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(C(=C)CC(C4)O)C |

Synonyms |

3 alpha-hydroxy-1-methylene-5 alpha-androstan-17-one 3-HMAN 3-hydroxy-1-methyleneandrostan-17-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of key structural analogs (Table 1), supported by evidence from literature and regulatory sources:

Table 1: Structural and Pharmacological Comparison

Key Observations

Positioning of Double Bonds and Substituents: The 1-methylidene group in 3-Hydroxy-1-methylideneandrostan-17-one distinguishes it from DHEA (Δ⁵) and metandienone (Δ¹⁴). This substitution may reduce hepatic metabolism compared to Δ⁴-3-ketone steroids like testosterone .

Regulatory and Pharmacological Implications: Compounds with 17α-methyl groups (e.g., methasterone, oxandrolone) are often hepatotoxic but orally bioavailable. The absence of this group in 3-Hydroxy-1-methylideneandrostan-17-one suggests a different metabolic pathway, though its methylidene group may still confer stability . Analogs like metandienone and methasterone are prohibited in sports due to anabolic effects, suggesting that 3-Hydroxy-1-methylideneandrostan-17-one could face similar scrutiny if bioactive .

Stereochemical Considerations: The stereochemistry of the 3-hydroxy group (α/β) significantly impacts bioactivity. For example, 3β-OH in DHEA vs. 3α-OH in epietiocholanolone results in divergent metabolic roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.